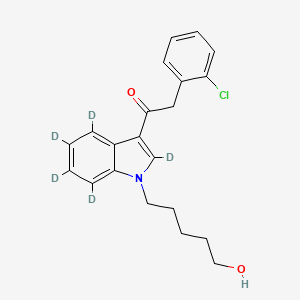
2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxypentyl chain, and a deuterated ethanone moiety. The deuterium atoms are isotopes of hydrogen, which can be used to study the compound’s behavior in various chemical and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Hydroxypentyl Chain: The hydroxypentyl chain can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with 5-bromopentanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The hydroxypentyl chain can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) in anhydrous conditions.
Major Products
Oxidation: Formation of 2-(2-chlorophenyl)-1-(1-(5-carboxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5.
Reduction: Formation of 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethanol-2,4,5,6,7-d5.
Substitution: Formation of 2-(2-methoxyphenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5.
科学研究应用
Chemistry
Isotope Labeling: The deuterium atoms in the compound can be used as tracers in chemical reactions to study reaction mechanisms and kinetics.
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology
Metabolic Studies: The compound can be used to study metabolic pathways and enzyme activities in biological systems.
Drug Development:
Medicine
Diagnostic Tools: The deuterium-labeled compound can be used in diagnostic imaging techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Therapeutic Agents: Exploration of its potential as a therapeutic agent for various diseases.
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
Environmental Studies: Applications in studying environmental processes and pollutant degradation.
作用机制
The mechanism of action of 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypentyl chain can form hydrogen bonds with amino acid residues. The deuterium atoms can influence the compound’s stability and reactivity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one: The non-deuterated version of the compound.
2-(2-fluorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one: A similar compound with a fluorine atom instead of chlorine.
2-(2-chlorophenyl)-1-(1-(5-methoxypentyl)-1H-indol-3-yl)ethan-1-one: A compound with a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of deuterium atoms in 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 makes it unique compared to its non-deuterated counterparts. Deuterium can alter the compound’s physical and chemical properties, such as its stability, reactivity, and interaction with biological targets. This uniqueness can be leveraged in various scientific and industrial applications.
属性
分子式 |
C21H22ClNO2 |
|---|---|
分子量 |
360.9 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-1-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]ethanone |
InChI |
InChI=1S/C21H22ClNO2/c22-19-10-4-2-8-16(19)14-21(25)18-15-23(12-6-1-7-13-24)20-11-5-3-9-17(18)20/h2-5,8-11,15,24H,1,6-7,12-14H2/i3D,5D,9D,11D,15D |
InChI 键 |
RFHPYWJZEUWQOM-JFISFECYSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)CC3=CC=CC=C3Cl)[2H])[2H] |
规范 SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


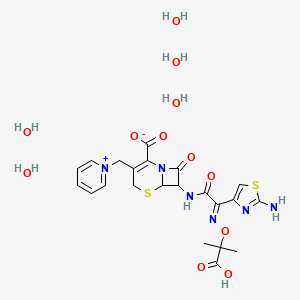
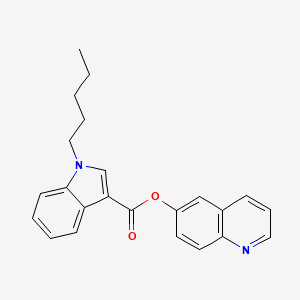
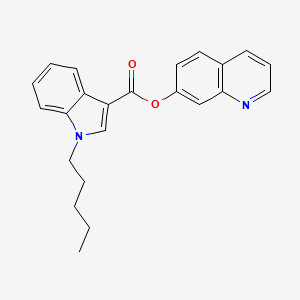

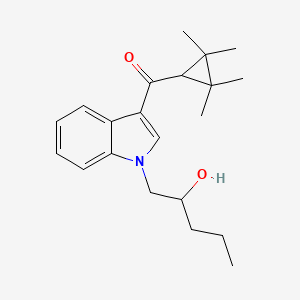
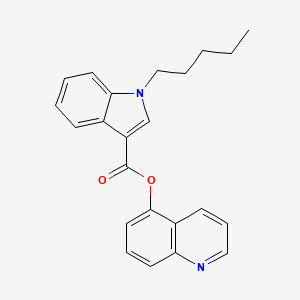
![5-[3-[2-(2-chlorophenyl)acetyl]-2,4,5,6,7-pentadeuterioindol-1-yl]pentanoic acid](/img/structure/B10766238.png)
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,53R)-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766251.png)
![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6Z,9R,10S,11S,12R,13R,14E)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766256.png)
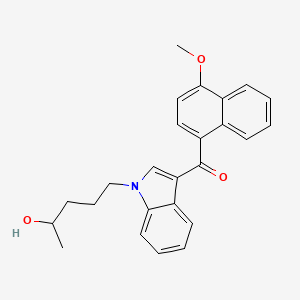
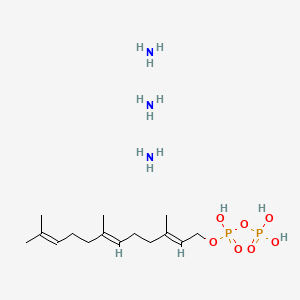
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1S,8R,11Z,15R,18R,25R,26S,35S,37R,46S,53R,59R)-18-[(2R,3S)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis[(1R)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766288.png)
![(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[5-[4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766299.png)
![[(4E,6Z,8S,10E,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766300.png)
